molecular formula C11H16N2O2SSn B14556941 N-Cyano-4-methyl-N-(trimethylstannyl)benzene-1-sulfonamide CAS No. 62150-06-5

N-Cyano-4-methyl-N-(trimethylstannyl)benzene-1-sulfonamide

Cat. No.: B14556941
CAS No.: 62150-06-5
M. Wt: 359.03 g/mol
InChI Key: UDUMGGLRXAMXPE-UHFFFAOYSA-N
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Description

N-Cyano-4-methyl-N-(trimethylstannyl)benzene-1-sulfonamide is a complex organic compound that features a cyano group, a methyl group, a trimethylstannyl group, and a benzene-1-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-4-methyl-N-(trimethylstannyl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with trimethylstannyl cyanide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-4-methyl-N-(trimethylstannyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the trimethylstannyl group can be replaced by other functional groups.

    Oxidation and Reduction: The cyano group can be reduced to an amine, while the sulfonamide moiety can undergo oxidation to form sulfonic acids.

    Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound include substituted benzene derivatives, amines, sulfonic acids, and heterocyclic compounds.

Scientific Research Applications

N-Cyano-4-methyl-N-(trimethylstannyl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyano-4-methyl-N-(trimethylstannyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the sulfonamide moiety can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

N-Cyano-4-methyl-N-(trimethylstannyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

    N-Cyano-4-methylbenzenesulfonamide: Lacks the trimethylstannyl group, resulting in different reactivity and applications.

    N-(Trimethylstannyl)benzenesulfonamide:

    4-Methylbenzenesulfonamide: A simpler compound with fewer functional groups, used as a starting material in the synthesis of more complex derivatives.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

CAS No.

62150-06-5

Molecular Formula

C11H16N2O2SSn

Molecular Weight

359.03 g/mol

IUPAC Name

N-cyano-4-methyl-N-trimethylstannylbenzenesulfonamide

InChI

InChI=1S/C8H7N2O2S.3CH3.Sn/c1-7-2-4-8(5-3-7)13(11,12)10-6-9;;;;/h2-5H,1H3;3*1H3;/q-1;;;;+1

InChI Key

UDUMGGLRXAMXPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C#N)[Sn](C)(C)C

Origin of Product

United States

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